molecular formula C17H16Cl2N2O3 B11696046 N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide

N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide

Cat. No.: B11696046
M. Wt: 367.2 g/mol
InChI Key: MXGBIANZAWICKC-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O3 and a molecular weight of 367.235 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a methylbenzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide typically involves the reaction of 2,4-dichlorophenoxypropanoic acid with 2-methylbenzohydrazide under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions where its unique chemical properties may offer therapeutic benefits.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in specific substituents, leading to variations in their chemical properties and potential applications

Properties

Molecular Formula

C17H16Cl2N2O3

Molecular Weight

367.2 g/mol

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide

InChI

InChI=1S/C17H16Cl2N2O3/c1-10-5-3-4-6-13(10)17(23)21-20-16(22)11(2)24-15-8-7-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,22)(H,21,23)

InChI Key

MXGBIANZAWICKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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